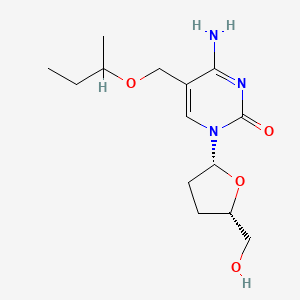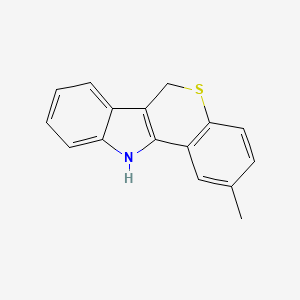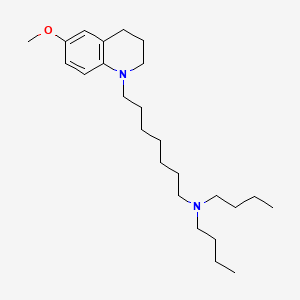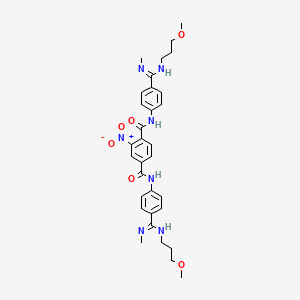
2-(Cyclopent-2-en-1-yl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopent-2-en-1-yl)-4-methylphenol is an organic compound characterized by a cyclopentene ring attached to a phenol group with a methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-2-en-1-yl)-4-methylphenol typically involves the following steps:
Cyclopentene Formation: Cyclopentene can be synthesized from cyclopentanol through dehydration using an acid catalyst such as sulfuric acid.
Friedel-Crafts Alkylation: The cyclopentene is then subjected to Friedel-Crafts alkylation with 4-methylphenol (p-cresol) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction attaches the cyclopentene ring to the phenol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopent-2-en-1-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like FeBr₃.
Major Products
Oxidation: Quinones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopent-2-en-1-yl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclopent-2-en-1-yl)-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the cyclopentene ring may interact with hydrophobic regions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopent-2-en-1-yl)phenol: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methylphenol (p-Cresol): Lacks the cyclopentene ring, resulting in different chemical properties and applications.
Cyclopent-2-en-1-ylbenzene: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
2-(Cyclopent-2-en-1-yl)-4-methylphenol is unique due to the combination of the cyclopentene ring and the phenol group with a methyl substituent, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
6626-25-1 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-cyclopent-2-en-1-yl-4-methylphenol |
InChI |
InChI=1S/C12H14O/c1-9-6-7-12(13)11(8-9)10-4-2-3-5-10/h2,4,6-8,10,13H,3,5H2,1H3 |
InChI-Schlüssel |
QRXFMXZJSRXUFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C2CCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
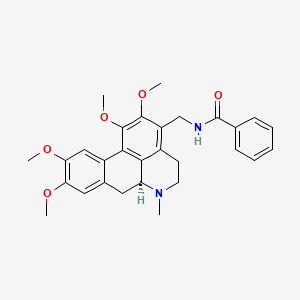

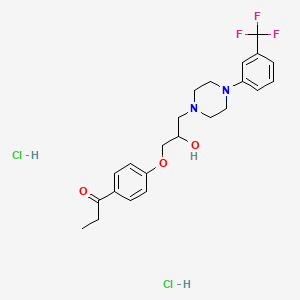
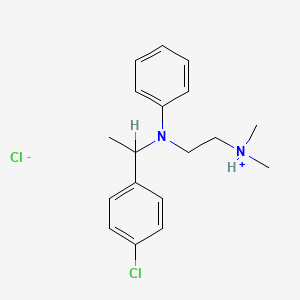
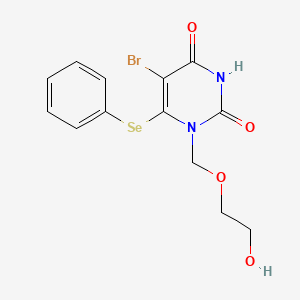
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
